

Spectroscopic Characterization of Methioninol Derivatives: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **methioninol** derivatives, with a focus on N-acetyl-**methioninol** and N-Boc-**methioninol**. It includes detailed experimental protocols, tabulated quantitative data for analogous methionine derivatives, and visual workflows to aid in the structural elucidation and analysis of these compounds.

Introduction to Methioninol and its Derivatives

Methioninol is a chiral amino alcohol derived from the reduction of the essential amino acid methionine. Its derivatives, particularly N-protected forms like N-acetyl-**methioninol** and N-Boc-**methioninol**, are valuable building blocks in organic synthesis and drug discovery. The presence of a primary alcohol, a secondary amine (or amide/carbamate), and a thioether side chain provides multiple functionalities for further chemical modification. Accurate structural characterization of these derivatives is paramount for their application in medicinal chemistry and materials science. Spectroscopic methods are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

Spectroscopic Techniques for Characterization

The primary spectroscopic techniques employed for the characterization of **methioninol** derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared



(FTIR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

 1 H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key signals for N-protected **methioninol** derivatives include the amide/carbamate N-H proton, the methine proton (Hα), the methylene protons adjacent to the alcohol (Hβ'), the methylene protons in the side chain (Hβ and Hy), and the methyl protons of the thioether and the protecting group.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number of different types of carbon atoms and their functional group identity. Key signals include the carbonyl carbon of the protecting group, the methine carbon ($C\alpha$), the methylene carbon bearing the hydroxyl group ($C\beta$ '), the side-chain methylene carbons ($C\beta$ and Cy), and the methyl carbons.

Quantitative Data for N-Protected Methionine Derivatives

While specific experimental data for **methioninol** derivatives is not readily available in public databases, the data for the closely related N-acetyl-DL-methionine and N-Boc-L-methionine provide a strong basis for interpretation. The primary difference in the spectra of **methioninol** derivatives would be the upfield shift of the C1 signal from a carboxylic acid (~175 ppm) to an alcohol (~60-65 ppm) and the corresponding changes in the adjacent proton signals.

Table 1: ¹H NMR Spectroscopic Data for N-Acetyl-DL-Methionine.[1][2]



Proton Assignment	Chemical Shift (ppm) in DMSO-d₅
NH	8.16
Ηα	4.28
Ну	2.48
S-CH₃	2.04
Нβ	1.93, 1.82
COCH₃	1.85

Table 2: ¹³C NMR Spectroscopic Data for N-Acetyl-DL-Methionine.[1]

Carbon Assignment	Chemical Shift (ppm)
СООН	172.9
COCH₃	169.1
Cα	51.4
Су	29.8
Сβ	29.5
COCH₃	22.4
S-CH₃	14.5

Table 3: ¹H NMR Spectroscopic Data for N-Boc-L-Methionine.[3]



Proton Assignment	Chemical Shift (ppm) in CDCl₃
СООН	10.0
NH	5.24
Ηα	4.45
Ну	2.58
Нβ	2.18, 2.00
S-CH₃	2.11
C(CH ₃) ₃	1.46

Table 4: ¹³C NMR Spectroscopic Data for N-Boc-L-Methionine.[4]

Carbon Assignment	Chemical Shift (ppm) in CDCl₃
СООН	176.0
C=O (Boc)	155.5
C(CH ₃) ₃	80.2
Cα	52.8
Су	31.4
Сβ	29.9
C(CH ₃) ₃	28.3
S-CH₃	15.4

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-protected **methioninol** derivatives, key vibrational bands include:



- O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
- N-H stretch: A sharp to moderately broad band around 3300 cm⁻¹ for the amide or carbamate N-H.
- C-H stretch: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds.
- C=O stretch: A strong, sharp band around 1640-1680 cm⁻¹ for the amide I band (in N-acetyl derivatives) or 1680-1720 cm⁻¹ for the carbamate carbonyl (in N-Boc derivatives).
- N-H bend: The amide II band around 1520-1560 cm⁻¹.
- C-O stretch: A band in the 1000-1200 cm⁻¹ region for the C-O bond of the alcohol.

Table 5: Key FTIR Absorption Bands for N-Acetyl-DL-Methionine.[5]

Functional Group	Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)	2500-3300 (broad)
N-H (Amide)	~3300
C-H (Aliphatic)	2850-3000
C=O (Carboxylic Acid)	~1710
C=O (Amide I)	~1620
N-H (Amide II)	~1540

Table 6: Key FTIR Absorption Bands for N-Boc-L-Methionine.[6]



Functional Group	Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)	2500-3300 (broad)
N-H (Carbamate)	~3330
C-H (Aliphatic)	2850-3000
C=O (Carbamate)	~1700
C=O (Carboxylic Acid)	~1715
N-H (Carbamate)	~1510

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For N-protected **methioninol** derivatives, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺.

Expected Fragmentation Patterns:

- N-acetyl-**methioninol**: Common fragmentation pathways would involve the loss of water from the alcohol, cleavage of the $C\alpha$ - $C\beta$ ' bond, and fragmentation of the thioether side chain.
- N-Boc-**methioninol**: A characteristic fragmentation is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion.

Table 7: Mass Spectrometry Data for N-Acetyl-L-Methionine.[7][8]



Ion Type	m/z
[M]+	191.06
[M-H ₂ O] ⁺	173
[M-COOH]+	146
[M-CH₃SCH₂CH₂] ⁺	116

Table 8: Mass Spectrometry Data for N-Boc-L-Methionine.[6]

Ion Type	m/z
[M]+	249.10
[M-C ₄ H ₈] ⁺	193
[M-Boc] ⁺	149
[M-Boc-H ₂ O] ⁺	131

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about bond lengths, bond angles, and stereochemistry. Obtaining suitable single crystals of the **methioninol** derivative is a prerequisite for this analysis.

Experimental Protocols NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the methioninol derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent will depend on the solubility of the compound.
- Instrument Setup:
 - Tune and shim the NMR spectrometer to the specific solvent and sample.



- Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number
 of scans will be required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

- Sample Preparation (ATR):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
 - Place a small amount of the solid or liquid sample directly onto the crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

Mass Spectrometry (ESI-MS)

• Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 μg/mL) in a solvent suitable for electrospray ionization, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.



Instrument Setup:

- Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μL/min).
- Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For fragmentation studies (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID).

X-ray Crystallography

 Crystallization: Grow single crystals of the methioninol derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

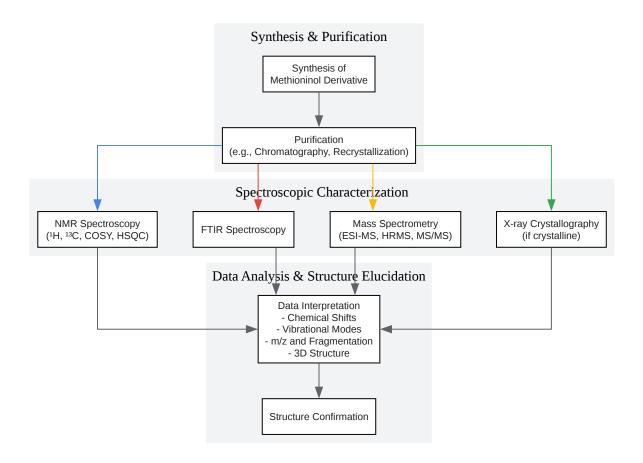
Data Collection:

- Mount a suitable single crystal on a goniometer.
- Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in the X-ray beam and recording the diffraction pattern.
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
 - Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

Visualizing the Workflow



The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a novel **methioninol** derivative.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **methioninol** derivatives.

Conclusion

The spectroscopic characterization of **methioninol** derivatives is a multi-faceted process that relies on the synergistic application of NMR, FTIR, mass spectrometry, and X-ray



crystallography. While experimental data for specific **methioninol** derivatives may be sparse in public literature, a thorough understanding of the spectroscopic properties of related methionine derivatives provides a robust framework for the interpretation of experimental results. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the confident and accurate characterization of this important class of molecules.

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